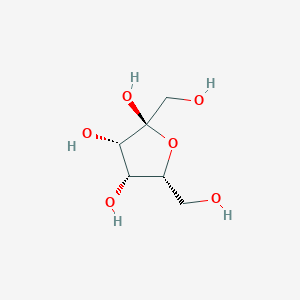
alpha-D-tagatofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-tagatofuranose: is a monosaccharide, specifically a furanose form of D-tagatose. It is a rare sugar with the molecular formula C6H12O6 and is known for its sweet taste and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-tagatofuranose can be synthesized from D-galactose through isomerization. The process involves the use of l-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose. This enzymatic method is preferred due to its efficiency and fewer by-products compared to chemical methods .
Industrial Production Methods: Industrial production of this compound typically involves the biotransformation of D-galactose using l-arabinose isomerase. The enzyme is immobilized to increase the conversion rate and stability. The reaction conditions are optimized to achieve high yields, and the product is purified through crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like nitric acid can be used to oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride is often used to reduce this compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and halogenated compounds .
Aplicaciones Científicas De Investigación
Alpha-D-tagatofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other optically active compounds.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: Due to its low-calorie content, it is explored as a potential sweetener for diabetic patients.
Industry: It is used as an additive in food, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of alpha-D-tagatofuranose involves its interaction with specific enzymes and metabolic pathways. For instance, in the presence of l-arabinose isomerase, it is converted from D-galactose. This conversion involves the rearrangement of the carbonyl and hydroxyl groups, resulting in the formation of this compound .
Comparación Con Compuestos Similares
D-tagatose: A ketohexose isomer of D-galactose, similar in structure but differs in its cyclic form.
D-galactose: The precursor for the synthesis of alpha-D-tagatofuranose.
D-fructose: Another ketohexose with similar sweetness properties.
Uniqueness: this compound is unique due to its specific furanose form and its potential health benefits as a low-calorie sweetener. Its ability to be synthesized enzymatically from D-galactose also sets it apart from other similar compounds .
Propiedades
Número CAS |
36441-92-6 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |
Clave InChI |
RFSUNEUAIZKAJO-VANKVMQKSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


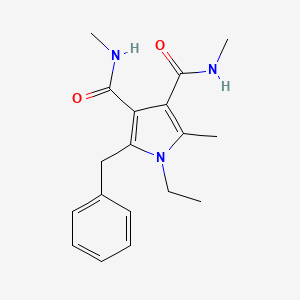
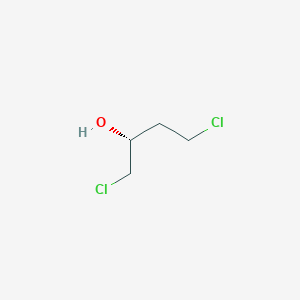
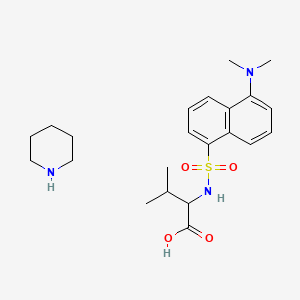
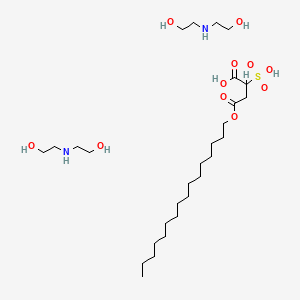
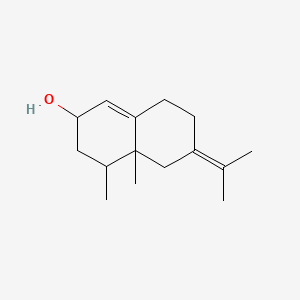
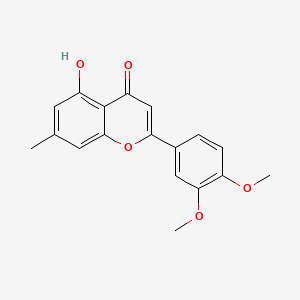
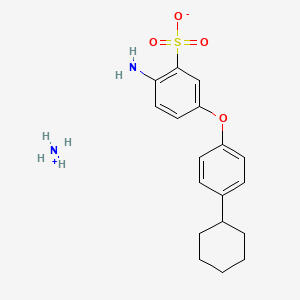
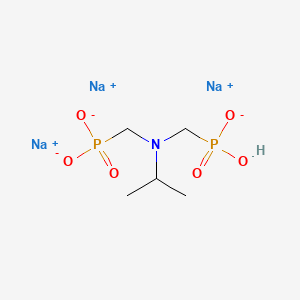
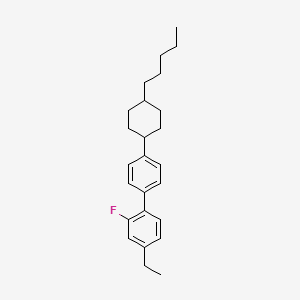

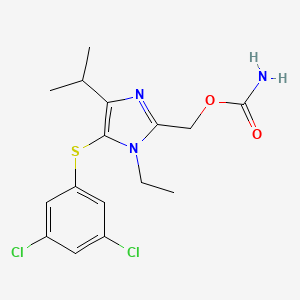
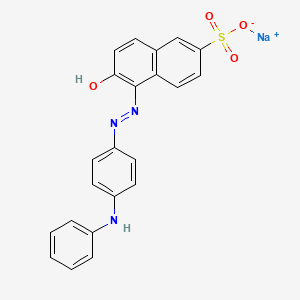
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
